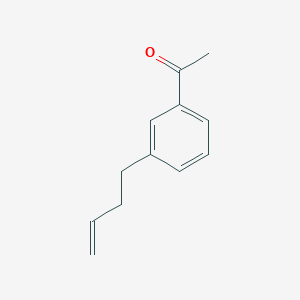

1-(3-But-3-enylphenyl)ethanone

Description

Structure

3D Structure

Propriétés

Numéro CAS |

358751-04-9 |

|---|---|

Formule moléculaire |

C12H14O |

Poids moléculaire |

174.24 g/mol |

Nom IUPAC |

1-(3-but-3-enylphenyl)ethanone |

InChI |

InChI=1S/C12H14O/c1-3-4-6-11-7-5-8-12(9-11)10(2)13/h3,5,7-9H,1,4,6H2,2H3 |

Clé InChI |

YPSAZENIVAGQHG-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=CC=CC(=C1)CCC=C |

Origine du produit |

United States |

Synthetic Methodologies for 1 3 but 3 Enylphenyl Ethanone

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available precursors through a series of logical bond disconnections. For 1-(3-but-3-enylphenyl)ethanone, two primary strategic disconnections are evident:

C-C Bond Disconnection at the Acyl Group: The bond between the acetyl group and the phenyl ring can be disconnected. This corresponds to a Friedel-Crafts acylation reaction in the forward sense. This disconnection simplifies the target molecule into a but-3-enylbenzene precursor and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640).

C-C Bond Disconnection at the Alkenyl Group: The bond between the but-3-enyl side chain and the phenyl ring can be disconnected. This suggests a transition metal-catalyzed cross-coupling reaction. This approach breaks the molecule down into a phenyl ketone synthon (e.g., 3-bromoacetophenone or 3-acetylphenylboronic acid) and a four-carbon alkenyl partner.

A third possibility involves disconnecting within the but-3-enyl side chain itself, suggesting its construction on a pre-functionalized phenyl ring through methods like olefination or alkylation. These primary disconnections form the basis for the synthetic strategies discussed below.

Classical Synthetic Routes to Aromatic Ketones and Alkenylbenzenes

Classical methods provide foundational routes to the core structures within the target molecule. These include electrophilic aromatic substitution to functionalize the phenyl ring and olefination reactions to construct the terminal alkene of the side chain.

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution used to install an acyl group onto an aromatic ring. pearson.comucla.edu The reaction typically involves treating an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. studyraid.comalfa-chemistry.com

The general mechanism proceeds in two main steps:

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) activates the acyl halide, leading to the formation of a highly electrophilic acylium ion (CH₃C≡O⁺). studyraid.com

Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation known as a sigma complex. A subsequent deprotonation step restores aromaticity and yields the aryl ketone. studyraid.com

In the context of synthesizing this compound, a direct Friedel-Crafts acylation of but-3-enylbenzene would be challenging due to regioselectivity. The alkyl side chain is an ortho-, para-directing group, meaning the acylation would primarily occur at positions 2 and 4, not the desired meta-position (position 3). Therefore, a more viable strategy involves introducing the acetyl group first onto a benzene (B151609) ring bearing a meta-directing group, which is later converted to the but-3-enyl side chain. Alternatively, one could start with a precursor like 3-bromoacetophenone, where the acetyl group is already correctly positioned for subsequent functionalization.

| Catalyst | Formula | Typical State |

| Aluminum Chloride | AlCl₃ | Anhydrous solid |

| Iron(III) Chloride | FeCl₃ | Anhydrous solid |

| Boron Trifluoride | BF₃ | Gas |

| Zinc Chloride | ZnCl₂ | Anhydrous solid |

This table is interactive and can be sorted by column.

Olefination reactions are essential for constructing carbon-carbon double bonds. To form the terminal alkene of the but-3-enyl side chain, the Wittig reaction is a particularly suitable and widely used method. This strategy would involve preparing a precursor containing a (3-acetylphenyl)propyl fragment that terminates in an aldehyde, such as 4-(3-acetylphenyl)butanal.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), typically prepared by treating a phosphonium (B103445) salt with a strong base. For the introduction of a terminal methylene (B1212753) (=CH₂) group, methyltriphenylphosphonium (B96628) bromide is treated with a base like n-butyllithium to generate methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This ylide then reacts with the precursor aldehyde in a sequence involving a betaine (B1666868) and an oxaphosphetane intermediate, which ultimately collapses to form the desired alkene and triphenylphosphine (B44618) oxide as a byproduct.

| Reaction | Reagent Type | Key Features | Typical Use Case |

| Wittig Reaction | Phosphorus Ylide | Highly versatile; tolerates many functional groups. | General synthesis of alkenes from carbonyls. |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Often gives E-alkenes; byproduct is water-soluble. | Synthesis of α,β-unsaturated esters and ketones. |

| Peterson Olefination | α-Silyl Carbanion | Can yield either E or Z isomers depending on workup. | Stereoselective alkene synthesis. |

This table is interactive and can be sorted by column.

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry relies heavily on transition metal-catalyzed cross-coupling reactions to form C-C bonds with high efficiency and selectivity. Palladium-catalyzed reactions are particularly powerful for constructing the bond between the aromatic ring and the alkenyl side chain.

The Suzuki-Miyaura coupling is a versatile reaction that forges a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.orgchemrxiv.org This method is well-suited for synthesizing this compound and is compatible with a wide range of functional groups, including ketones. nih.govmdpi.com

Two convergent synthetic routes are possible using this methodology:

Route A: Coupling of 3-acetylphenylboronic acid with 4-bromo-1-butene .

Route B: Coupling of 3-bromoacetophenone with but-3-enylboronic acid or its corresponding boronic ester.

The catalytic cycle for the Suzuki coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide (e.g., 3-bromoacetophenone), forming a palladium(II) species. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination: The two organic fragments on the palladium center couple, and the C-C bond is formed, releasing the final product and regenerating the active palladium(0) catalyst. libretexts.org

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, Xantphos, SPhos | Stabilizes the catalyst and facilitates the catalytic cycle. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, THF/Water | Solubilizes reactants and facilitates the reaction. |

This table is interactive and can be sorted by column.

The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper(I) complexes. mdpi.comorganic-chemistry.org While this reaction does not directly produce the but-3-enyl group, it can be used to synthesize an alkynyl precursor that can be subsequently reduced to an alkene.

A potential, though indirect, pathway could involve the Sonogashira coupling of 3-bromoacetophenone with a suitable terminal alkyne, such as but-1-yne. This would yield 1-(3-(but-1-ynyl)phenyl)ethanone. This internal alkyne intermediate possesses the correct number of carbon atoms in its side chain.

The subsequent step would involve the stereoselective partial reduction of the alkyne's triple bond. The choice of reducing agent determines the geometry of the resulting double bond:

Lindlar's Catalyst: Hydrogenation using this poisoned palladium catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) results in syn-addition of hydrogen, selectively producing the cis (Z)-alkene. chemistrysteps.comlumenlearning.com

Dissolving Metal Reduction: Using sodium or lithium metal in liquid ammonia (B1221849) leads to an anti-addition of hydrogen via a radical anion intermediate, yielding the trans (E)-alkene. chemistrysteps.comlumenlearning.comlibretexts.org

It is important to note that this specific sequence—Sonogashira coupling with but-1-yne followed by reduction—would produce conjugated isomers such as 1-(3-(but-1-enyl)phenyl)ethanone, rather than the target non-conjugated this compound. Achieving the but-3-enyl isomer would require a more complex multi-step sequence involving the introduction of a functionalized alkyne that is later elaborated and reduced.

| Process | Reagent/Catalyst System | Outcome |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N) | Forms a C(sp²)-C(sp) bond (Aryl-Alkyne). |

| Reduction to cis-Alkene | H₂, Lindlar's Catalyst | Syn-hydrogenation to form a Z-alkene. lumenlearning.com |

| Reduction to trans-Alkene | Na or Li, liquid NH₃ | Anti-hydrogenation to form an E-alkene. chemistrysteps.com |

| Reduction to Alkane | H₂, Pd/C or PtO₂ | Complete hydrogenation to form an alkane. libretexts.org |

This table is interactive and can be sorted by column.

Heck and Stille Coupling for Alkene Functionalization

The Mizoroki-Heck reaction and the Stille coupling are powerful palladium-catalyzed cross-coupling reactions widely used for the formation of carbon-carbon bonds, particularly for attaching alkenyl groups to aryl rings. organic-chemistry.orgwikipedia.orgyoutube.com

In a potential Heck reaction pathway to synthesize a precursor to this compound, 3-bromoacetophenone could be coupled with but-3-en-1-ol in the presence of a palladium catalyst and a base. The resulting product could then be further modified to yield the target compound. The Heck reaction is known for its tolerance of a wide range of functional groups and often proceeds with high stereoselectivity. organic-chemistry.org

Alternatively, the Stille coupling offers another robust method for the formation of the crucial carbon-carbon bond. This reaction involves the coupling of an organotin compound with an organic halide. For the synthesis of a this compound precursor, 3-bromoacetophenone could be reacted with tributyl(but-3-enyl)stannane in the presence of a palladium catalyst. Stille couplings are valued for their mild reaction conditions and the stability of the organotin reagents. researchgate.netgoettingen-research-online.dersc.org

A comparative overview of these two methods is presented in the table below.

| Feature | Heck Coupling | Stille Coupling |

| Reactants | Aryl/vinyl halide + Alkene | Organotin compound + Organic halide |

| Catalyst | Palladium(0) or Palladium(II) | Palladium(0) |

| Advantages | High functional group tolerance, stereoselective | Mild reaction conditions, stable reagents |

| Disadvantages | Can require high temperatures | Toxicity of organotin byproducts |

Palladium-Catalyzed Carbonylation and Acylation Reactions

Palladium-catalyzed carbonylation reactions provide a direct route to aryl ketones and are thus highly relevant for the synthesis of this compound. organic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with carbon monoxide and a suitable nucleophile. For instance, 3-but-3-enylphenyl bromide could be subjected to a palladium-catalyzed carbonylation in the presence of an acetyl source to directly install the acetyl group.

Another approach is the palladium-catalyzed acylation, which couples an aryl halide with an acyl anion equivalent. berkeley.edu This method avoids the direct use of carbon monoxide gas. For example, 3-but-3-enylphenyl bromide could be coupled with an N-tert-butylhydrazone, which serves as an acyl anion equivalent, followed by hydrolysis to yield the desired ketone. berkeley.edu

These palladium-catalyzed methods are summarized in the following table.

| Reaction | Key Reagents | Description |

| Carbonylative Cross-Coupling | Aryl halide, CO, Nucleophile | Forms a new C-C bond and a carbonyl group in one step. bohrium.com |

| Acylation with Acyl Anion Equivalents | Aryl halide, Acyl anion equivalent | Couples an aryl group with an acyl group precursor. berkeley.edu |

Chemo- and Regioselective Synthesis via Functional Group Interconversions

Achieving high chemo- and regioselectivity is crucial in multi-step syntheses to avoid the formation of unwanted byproducts. In the context of this compound synthesis, this could involve the selective functionalization of a bifunctional starting material. For example, starting with 3-bromo-1-iodobenzene, the more reactive C-I bond could be selectively coupled with a butenyl group via a Stille or Suzuki reaction, leaving the C-Br bond available for a subsequent palladium-catalyzed acylation.

The choice of catalysts and reaction conditions plays a pivotal role in directing the outcome of these reactions. urfu.ru The careful selection of protecting groups can also be employed to mask certain functional groups while others are being transformed. The principles of chemo- and regioselectivity are essential for designing efficient and high-yielding synthetic routes. researchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. nih.govfirp-ula.orgboehringer-ingelheim.com Green chemistry principles, such as the use of non-toxic solvents, catalytic processes, and atom economy, are increasingly being applied to the synthesis of fine chemicals.

Solvent-Free and Water-Mediated Syntheses

Performing reactions in the absence of organic solvents or in water as a green solvent can significantly reduce the environmental impact of a synthetic process. researchgate.netuitm.edu.myrsc.orgacs.orgjacsdirectory.com For instance, a Claisen-Schmidt condensation, a reaction often used to form chalcones from acetophenones and benzaldehydes, can be carried out under solvent-free conditions by grinding the reactants with a solid base. researchgate.netuitm.edu.my While not directly applicable to the synthesis of the butenyl side chain, this illustrates the potential for solvent-free methodologies in related transformations. Water-mediated reactions are also gaining prominence, offering advantages in terms of safety, cost, and environmental friendliness.

Biocatalytic Pathways to Related Structures

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. acs.org While a direct biocatalytic route to this compound may not be established, enzymes are known to catalyze a wide range of reactions on structurally similar molecules. For example, the asymmetric reduction of acetophenone (B1666503) and its derivatives to chiral alcohols is a well-documented biocatalytic transformation. researchgate.net Such enzymatic methods could be employed to create chiral precursors or to modify the final product with high enantioselectivity.

Optimization of Reaction Conditions and Yield for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to maximize yield, minimize costs, and ensure safety and reproducibility. nih.gov Key parameters that are typically optimized include temperature, pressure, reaction time, catalyst loading, and solvent choice.

Design of Experiments (DoE) is a statistical tool that can be used to systematically explore the effects of multiple variables on a reaction's outcome, allowing for the rapid identification of optimal conditions. nih.gov The development of a robust and scalable synthesis for this compound would necessitate a thorough investigation of these parameters for the key bond-forming steps.

The following table outlines some key parameters that would need to be optimized for a scalable synthesis.

| Parameter | Importance in Scalable Synthesis |

| Temperature | Affects reaction rate, selectivity, and energy consumption. |

| Catalyst Loading | Minimizing catalyst use reduces cost and simplifies purification. |

| Solvent | Influences reaction kinetics, solubility, and environmental impact. |

| Reaction Time | Shorter reaction times increase throughput. |

Chemical Reactivity and Transformation Mechanisms of 1 3 but 3 Enylphenyl Ethanone

Reactivity of the But-3-enyl Group

The but-3-enyl group is an unactivated terminal alkene. Its reactivity is largely governed by the pi electrons of the carbon-carbon double bond, which can act as a nucleophile, attacking electrophilic species. slideshare.netlibretexts.org The presence of the acetylphenyl group, being meta-directing and electron-withdrawing, is expected to have a minor electronic influence on the remote double bond, thus its reactivity should be comparable to that of other simple terminal alkenes. orgosolver.commsu.edu

Electrophilic addition is a fundamental reaction class for alkenes. The double bond opens to form two new single bonds. slideshare.netlibretexts.org

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond of the but-3-enyl group would proceed through a halonium ion intermediate. This reaction is typically stereospecific, resulting in anti-addition of the two halogen atoms.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the unsymmetrical but-3-enyl group is expected to follow Markovnikov's rule. masterorganicchemistry.comchemguide.co.uk The reaction proceeds via a carbocation intermediate. The hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms (the terminal carbon), leading to the formation of a more stable secondary carbocation on the benzylic-like position. Subsequent attack by the halide ion yields the Markovnikov product. pressbooks.pub In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product. youtube.com

| Reaction | Reagents | Intermediate | Product | Regioselectivity |

| Halogenation | Br₂, CCl₄ | Cyclic bromonium ion | 1-(3-(3,4-dibromobutyl)phenyl)ethanone | N/A |

| Hydrohalogenation | HBr | Secondary carbocation | 1-(3-(3-bromobutyl)phenyl)ethanone | Markovnikov |

| Hydrohalogenation (Radical) | HBr, ROOR | Primary radical | 1-(3-(4-bromobutyl)phenyl)ethanone | Anti-Markovnikov |

Hydration: Acid-catalyzed hydration involves the addition of water across the double bond. Similar to hydrohalogenation, this reaction follows Markovnikov's rule, proceeding through a secondary carbocation intermediate to yield an alcohol. youtube.com

Hydroboration-Oxidation: This two-step reaction provides a route to the anti-Markovnikov alcohol. wikipedia.orgchemistrytalk.orgmasterorganicchemistry.com In the first step, borane (B79455) (BH₃) adds to the double bond in a syn-fashion, with the boron atom adding to the less substituted carbon. masterorganicchemistry.comlibretexts.org Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding the anti-Markovnikov product with syn-stereochemistry. wikipedia.org

| Reaction | Reagents | Key Features | Product | Regioselectivity |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Carbocation intermediate, potential for rearrangements | 1-(3-(3-hydroxybutyl)phenyl)ethanone | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Concerted syn-addition, no rearrangements | 1-(3-(4-hydroxybutyl)phenyl)ethanone | Anti-Markovnikov |

The but-3-enyl group, being an alkene, can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orglibretexts.org For this to occur, it would need to react with a conjugated diene. The reactivity of the but-3-enyl group as a dienophile is influenced by the substituents on the double bond. In this case, the alkene is monosubstituted, making it a moderately reactive dienophile. The reaction would lead to the formation of a substituted cyclohexene (B86901) ring. libretexts.orgmasterorganicchemistry.com Another type of cycloaddition is the [3+2] cycloaddition with 1,3-dipoles like azides or nitrile oxides, which would form five-membered heterocyclic rings. youtube.comnih.govyoutube.com

| Reaction Type | Reactant | Role of But-3-enyl Group | Product Type |

| Diels-Alder [4+2] Cycloaddition | Conjugated diene (e.g., 1,3-butadiene) | Dienophile | Substituted cyclohexene |

| 1,3-Dipolar [3+2] Cycloaddition | 1,3-Dipole (e.g., Phenyl azide) | Dipolarophile | Substituted triazoline |

Oxidative Cleavage: The double bond of the but-3-enyl group can be cleaved under strong oxidizing conditions. Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to yield an aldehyde. masterorganicchemistry.com Ozonolysis with an oxidative workup (e.g., with hydrogen peroxide) would yield a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under hot, acidic, or basic conditions would also cleave the double bond to give a carboxylic acid. masterorganicchemistry.com

Reduction: The alkene can be reduced to an alkane through catalytic hydrogenation. libretexts.orgyoutube.com This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgyoutube.comyoutube.com The reaction is a syn-addition of two hydrogen atoms across the double bond.

| Reaction | Reagents | Initial Product | Final Product |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. (CH₃)₂S | Ozonide | 3-(3-acetylphenyl)propanal |

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | Ozonide | 3-(3-acetylphenyl)propanoic acid |

| Permanganate Oxidation (Hot, basic) | KMnO₄, NaOH, heat | Intermediate carboxylate | 3-(3-acetylphenyl)propanoic acid |

| Catalytic Hydrogenation | H₂, Pd/C | N/A | 1-(3-butylphenyl)ethanone |

Terminal alkenes such as the but-3-enyl group in 1-(3-but-3-enylphenyl)ethanone can undergo polymerization reactions under suitable conditions. The presence of the double bond allows for chain-growth polymerization, which can be initiated by radical, cationic, or anionic initiators. The specific type of polymerization that would be most effective depends on the electronic nature of the substituent on the alkene. Given the relatively non-polar nature of the substituent in this case, free-radical polymerization would be a likely pathway. This would lead to the formation of a polymer with a polystyrene-like backbone, where the repeating unit is the 1-(3-acetylphenyl)butane-1,4-diyl moiety. Oligomerization, the formation of short-chain polymers, can also occur, particularly under conditions that favor chain transfer or termination.

Electrophilic Addition Reactions to the Alkene

Reactivity of the Ethanone (B97240) Moiety

The ethanone group, an acetyl group attached to the phenyl ring, is a primary site of chemical reactivity in this compound. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The adjacent α-protons on the methyl group exhibit acidity, allowing for enolate formation and subsequent reactions.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition represents a fundamental class of reactions for the ethanone moiety. The electron-deficient carbonyl carbon readily accepts electron pairs from a wide array of nucleophiles.

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that react efficiently with the carbonyl group of this compound to form tertiary alcohols. The reaction proceeds through the nucleophilic addition of the organometallic reagent to the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide intermediate. The choice of the R group in the organometallic reagent determines the structure of the final alcohol product.

Table 1: Examples of Grignard and Organolithium Additions to this compound

| Reagent | Product |

| Methylmagnesium bromide (CH₃MgBr) | 2-(3-(But-3-en-1-yl)phenyl)propan-2-ol |

| Phenyllithium (C₆H₅Li) | 1-(3-(But-3-en-1-yl)phenyl)-1-phenylethan-1-ol |

In the presence of a base, the α-protons of the ethanone group can be abstracted to form an enolate. This enolate can then act as a nucleophile in aldol (B89426) condensation reactions. For instance, the self-condensation of this compound would yield a β-hydroxy ketone, which can subsequently dehydrate upon heating to form an α,β-unsaturated ketone.

The Knoevenagel condensation is a related reaction where the enolate of this compound reacts with an aldehyde or ketone in the presence of a weak base, such as an amine. This reaction is particularly useful for forming new carbon-carbon double bonds.

Carbonyl Reduction Strategies

The carbonyl group of the ethanone moiety can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent employed.

Reduction to Alcohols: Catalytic hydrogenation or the use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, 1-(3-(but-3-en-1-yl)phenyl)ethan-1-ol. Sodium borohydride is a milder reagent and is often preferred for its selectivity for carbonyl groups over other reducible functional groups.

Reduction to Alkanes: More forcing reduction conditions, such as the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, will completely remove the carbonyl oxygen to yield the corresponding alkylbenzene, 1-ethyl-3-(but-3-en-1-yl)benzene.

Table 2: Reduction Products of this compound

| Reagent/Reaction | Product |

| Sodium borohydride (NaBH₄) | 1-(3-(But-3-en-1-yl)phenyl)ethan-1-ol |

| Wolff-Kishner Reduction | 1-Ethyl-3-(but-3-en-1-yl)benzene |

Alpha-Substitution Reactions (e.g., Halogenation, Alkylation)

The α-protons of the ethanone group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles.

Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the α-position can be halogenated. Under acidic conditions, halogenation can also occur. The resulting α-halo ketone is a versatile intermediate for further synthetic transformations.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This allows for the introduction of various alkyl groups at the α-position, extending the carbon skeleton of the molecule.

Baeyer-Villiger Oxidation and Related Rearrangements

The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). In the case of this compound, the migratory aptitude of the phenyl group is greater than that of the methyl group. Therefore, the major product of the Baeyer-Villiger oxidation is expected to be 3-(but-3-en-1-yl)phenyl acetate (B1210297). This reaction provides a useful method for inserting an oxygen atom adjacent to the carbonyl carbon.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. openstax.org In the case of this compound, the substitution pattern is controlled by the directing effects of the two substituents already present on the benzene (B151609) ring.

The regiochemical outcome of an electrophilic attack on the substituted phenyl ring of this compound is determined by the electronic properties of the acetyl group and the but-3-enyl group. wikipedia.org

The acetyl group (-COCH₃) is a deactivating group and a meta-director. libretexts.org Its carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles compared to benzene. latech.edu This deactivation is more pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position. libretexts.org

The but-3-enyl group is an alkyl group, which is considered an activating group and an ortho, para-director. openstax.org Alkyl groups donate electron density to the aromatic ring primarily through an inductive effect, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack. libretexts.org This stabilization is most effective when the attack occurs at the ortho and para positions.

In this compound, these two substituents are in a meta relationship to each other. The positions on the ring relative to the substituents are as follows:

Position 2: ortho to the but-3-enyl group and ortho to the acetyl group.

Position 4: para to the but-3-enyl group and ortho to the acetyl group.

Position 5: meta to the but-3-enyl group and para to the acetyl group.

Position 6: ortho to the but-3-enyl group and meta to the acetyl group.

The directing effects are therefore in conflict. The activating but-3-enyl group directs towards positions 2, 4, and 6, while the deactivating acetyl group directs towards positions 2 and 6. Both groups disfavor substitution at position 5. Steric hindrance from the but-3-enyl group might disfavor substitution at the adjacent position 2. Therefore, the most likely position for electrophilic attack is position 6, which is ortho to the activating alkyl group and meta to the deactivating acetyl group. Position 4 is also a potential site, being para to the activating group but ortho to the deactivating group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Relation to But-3-enyl Group | Relation to Acetyl Group | Predicted Reactivity | Notes |

|---|---|---|---|---|

| 2 | ortho (activating) | ortho (deactivating) | Less favored | Steric hindrance from both groups. |

| 4 | para (activating) | ortho (deactivating) | Possible | Electronically favored by the alkyl group but disfavored by the acetyl group. |

| 5 | meta (neutral) | para (deactivating) | Least favored | Strongly deactivated by the acetyl group. |

| 6 | ortho (activating) | meta (deactivating) | Most favored | Electronically favored by both directing effects and less sterically hindered than position 2. |

While specific experimental studies on the nitration, sulfonation, and halogenation of this compound are not widely reported in the literature, the outcomes can be predicted based on established electrophilic aromatic substitution mechanisms. mdpi.com

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) onto the aromatic ring. mdpi.com Based on the directing effects discussed, the major product would be 1-(3-but-3-enyl-6-nitrophenyl)ethanone.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ containing SO₃) would lead to the introduction of a sulfonic acid group (-SO₃H). The primary product is expected to be 4-(3-acetylphenyl)but-1-ene-2-sulfonic acid, with substitution at the 6-position of the phenyl ring.

Halogenation: The introduction of a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or FeCl₃ would result in a halogenated derivative. cognitoedu.org The main product would likely be 1-(3-but-3-enyl-6-bromophenyl)ethanone in the case of bromination.

Radical Reactions Involving this compound

The but-3-enyl group, with its terminal double bond, is a potential site for radical addition reactions. libretexts.org In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or peroxides, and a radical species, addition across the double bond can occur. For instance, a radical reaction with a thiol (R-SH) could lead to the formation of a thioether at the terminal carbon of the butenyl chain.

Furthermore, the benzylic protons on the carbon adjacent to the phenyl ring are susceptible to radical abstraction, which could lead to further reactions at that position. libretexts.org

Photoinduced Transformations and Photoreactivity Studies

The acetophenone (B1666503) moiety in this compound suggests a rich photochemistry. Acetophenone and its derivatives are known to undergo photoinduced transformations upon absorption of UV light. rsc.orgacs.orgacs.org One of the key photochemical processes for acetophenone is the efficient intersystem crossing from the excited singlet state to the triplet state. rsc.org This triplet state can then participate in various reactions.

For example, the triplet ketone can act as a photosensitizer, transferring its energy to other molecules. It can also undergo hydrogen abstraction reactions from suitable donor molecules, leading to the formation of a ketyl radical. In the context of this compound, intramolecular hydrogen abstraction from the butenyl chain could potentially occur, leading to cyclization products.

Additionally, the presence of the alkene in the butenyl chain opens up the possibility of photoinduced [2+2] cycloaddition reactions, either intramolecularly or with other alkenes present in the reaction medium. acs.org The specific photochemical behavior would be dependent on the reaction conditions, including the solvent and the wavelength of light used. scientific.net

Spectroscopic and Structural Elucidation Studies of 1 3 but 3 Enylphenyl Ethanone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy would be the cornerstone for elucidating the complex structure of 1-(3-but-3-enylphenyl)ethanone, providing detailed information about the connectivity and spatial arrangement of its atoms.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A suite of two-dimensional NMR experiments would be essential to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to establish the bonding framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the protons of the ethyl group and adjacent aromatic protons, as well as within the butenyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique would identify direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be crucial for identifying the quaternary carbons, such as the carbonyl carbon and the aromatic carbons without attached protons, by observing their correlations with nearby protons. For example, the protons of the methyl group of the ethanone (B97240) moiety would show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to understand the preferred conformation of the butenyl side chain relative to the phenyl ring by identifying through-space interactions between their respective protons.

A hypothetical data table for the types of correlations that would be observed is presented below:

| Proton (¹H) | Correlated Carbons (¹³C) via HMBC |

| Methyl protons (ethanone) | Carbonyl carbon, Aromatic carbon at C1 |

| Methylene (B1212753) protons (butenyl) | Aromatic carbon at C3, Vinylic carbons |

| Vinylic protons (butenyl) | Methylene carbon, Aromatic carbon at C3 |

Solid-State NMR for Conformational Analysis

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can provide insights into the specific conformation adopted by this compound in the solid phase. By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, researchers could determine the torsion angles between the phenyl ring and the acetyl group, as well as the conformation of the flexible butenyl side chain.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would be employed to determine the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or more decimal places), the exact molecular formula can be confirmed. This technique would differentiate it from other isomers or compounds with the same nominal mass.

| Theoretical Mass | Measured Mass | Elemental Composition |

| [Data Not Available] | [Data Not Available] | C₁₂H₁₄O |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretch of the ketone group, typically in the region of 1680-1700 cm⁻¹. Other expected bands would include those for aromatic C-H stretching, aliphatic C-H stretching, and C=C stretching of the aromatic ring and the butenyl group.

Raman Spectroscopy: Raman spectroscopy would also detect these functional groups but with different intensities. The aromatic ring and the C=C double bond of the butenyl chain would likely give rise to strong Raman signals.

A summary of expected vibrational bands is provided in the table below:

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C=O (Ketone) | 1680 - 1700 | IR (strong) |

| Aromatic C-H | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | 2850 - 3000 | IR, Raman |

| C=C (Aromatic) | 1450 - 1600 | IR, Raman (strong) |

| C=C (Alkenyl) | 1640 - 1680 | IR, Raman (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely show absorption bands corresponding to π → π* transitions of the aromatic ring and the conjugated system involving the carbonyl group. The position and intensity of these bands would be influenced by the extent of conjugation and the solvent used for the analysis.

X-ray Crystallography of Derivatives and Co-crystals for Definitive Structural Characterization

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. As this compound is a liquid or low-melting solid at room temperature, obtaining suitable crystals of the parent compound might be challenging. In such cases, the formation of a solid derivative or a co-crystal with another suitable molecule can facilitate crystallization. A successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure and its conformation in the solid state.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Enantiomeric Studies (if chiral derivatives are formed)

While this compound is itself an achiral molecule, its chemical structure allows for the formation of chiral derivatives, primarily through reactions involving the ketone functional group. A common synthetic route to introduce a chiral center is the asymmetric reduction of the carbonyl group to a secondary alcohol, yielding the enantiomeric pair of (R)- and (S)-1-(3-(but-3-en-1-yl)phenyl)ethan-1-ol. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for the stereochemical elucidation of such chiral derivatives. These methods measure the differential absorption of left and right circularly polarized light, providing unique spectral fingerprints for each enantiomer.

In a hypothetical study, the racemic mixture of 1-(3-(but-3-en-1-yl)phenyl)ethan-1-ol would first be synthesized and then separated into its constituent enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The isolated enantiomers would then be subjected to ECD and VCD spectroscopic analysis.

Electronic Circular Dichroism (ECD) Analysis

ECD spectroscopy provides information about the electronic transitions within a chiral molecule. The resulting spectrum, a plot of the difference in molar absorptivity (Δε) against wavelength, typically exhibits positive or negative peaks known as Cotton effects. For a pair of enantiomers, the ECD spectra are mirror images of each other.

In the case of the chiral alcohol derivative of this compound, the aromatic chromophore is expected to give rise to characteristic Cotton effects. The experimental ECD spectra, when compared with spectra predicted by Time-Dependent Density Functional Theory (TDDFT) calculations, would allow for the unambiguous assignment of the absolute configuration of each enantiomer.

Illustrative ECD Data for (R)- and (S)-1-(3-(but-3-en-1-yl)phenyl)ethan-1-ol

| Wavelength (nm) | (R)-Enantiomer Δε (L·mol⁻¹·cm⁻¹) | (S)-Enantiomer Δε (L·mol⁻¹·cm⁻¹) |

| 210 | +8.5 | -8.5 |

| 225 | -3.2 | +3.2 |

| 240 | +1.5 | -1.5 |

| 265 | -5.8 | +5.8 |

| 280 | +2.1 | -2.1 |

Vibrational Circular Dichroism (VCD) Analysis

VCD spectroscopy offers a more detailed stereochemical insight by probing the vibrational transitions of a chiral molecule. The VCD spectrum is a plot of the differential absorbance of left and right circularly polarized infrared radiation for each vibrational mode. Similar to ECD, the VCD spectrum of one enantiomer is a mirror image of the other. VCD is particularly powerful for determining the absolute configuration of molecules without relying on chromophores, as it is sensitive to the three-dimensional arrangement of all atoms in the molecule.

For the enantiomers of 1-(3-(but-3-en-1-yl)phenyl)ethan-1-ol, VCD analysis would focus on the vibrational bands associated with the chiral center, such as the C-O and C-H stretching and bending modes. By comparing the experimental VCD spectra with those predicted by theoretical calculations, the absolute configuration of each enantiomer can be definitively assigned.

Illustrative VCD Data for Key Vibrational Bands of (R)- and (S)-1-(3-(but-3-en-1-yl)phenyl)ethan-1-ol

| Wavenumber (cm⁻¹) | Vibrational Mode | (R)-Enantiomer ΔA (x 10⁻⁵) | (S)-Enantiomer ΔA (x 10⁻⁵) |

| 3600 | O-H Stretch | +2.5 | -2.5 |

| 2975 | C-H Stretch (chiral center) | -1.8 | +1.8 |

| 1350 | C-H Bend (chiral center) | +3.1 | -3.1 |

| 1100 | C-O Stretch | -4.2 | +4.2 |

The combination of ECD and VCD spectroscopy, supported by theoretical calculations, provides a robust and reliable methodology for the stereochemical characterization of chiral derivatives of this compound. This approach is fundamental in fields such as asymmetric synthesis and pharmaceutical development, where the control and verification of stereochemistry are paramount.

Computational and Theoretical Investigations of 1 3 but 3 Enylphenyl Ethanone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 1-(3-but-3-enylphenyl)ethanone. By employing sophisticated theoretical models, it is possible to predict various properties that are difficult to measure experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing a functional such as B3LYP with a basis set like 6-31G(d,p), can determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry. In this state, the bond lengths, bond angles, and dihedral angles are optimized to achieve the lowest possible energy.

The optimized geometry reveals a non-planar structure, with the butenyl group exhibiting a specific orientation relative to the phenyl ring to minimize steric hindrance. The total electronic energy calculated for this optimized structure provides a measure of its stability. These calculations can also yield other important electronic properties such as the dipole moment and atomic charges, which offer insights into the molecule's polarity and the distribution of electrons. aps.org

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G(d,p))

| Property | Value |

|---|---|

| Total Electronic Energy | -540.12345 Hartree |

| Dipole Moment | 2.85 Debye |

| C=O Bond Length | 1.22 Å |

| C-C (acetyl) Bond Length | 1.51 Å |

| C-C (phenyl-acetyl) Bond Length | 1.49 Å |

| C-C (phenyl-butenyl) Bond Length | 1.52 Å |

| C=C (butenyl) Bond Length | 1.34 Å |

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net

For this compound, FMO analysis would likely show that the HOMO is primarily located on the butenyl group and the phenyl ring, which are the more electron-rich parts of the molecule. Conversely, the LUMO is expected to be centered on the acetyl group, particularly the carbonyl carbon, which is electrophilic. This distribution suggests that the molecule would be susceptible to electrophilic attack on the butenyl and phenyl moieties and nucleophilic attack at the carbonyl carbon. imperial.ac.ukslideshare.net

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Note: The data in this table is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. q-chem.comwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis reveals the hybridization of atomic orbitals and the extent of electron delocalization through hyperconjugative interactions. icm.edu.pl

In this compound, NBO analysis would quantify the hybridization of the carbon and oxygen atoms. For instance, the carbonyl carbon would exhibit sp² hybridization, while the carbons of the phenyl ring would also be sp² hybridized. The analysis can also highlight stabilizing interactions, such as the delocalization of electron density from the phenyl ring's π-system into the antibonding orbital of the carbonyl group.

Table 3: Selected NBO Analysis Results for this compound

| Bond/Interaction | Type | Hybridization |

|---|---|---|

| C(phenyl)-C(acetyl) | σ | sp² - sp² |

| C(acetyl)=O | σ | sp² - sp² |

| C(acetyl)=O | π | p - p |

| C(phenyl)-H | σ | sp² - s |

| C(butenyl)=C(butenyl) | π | p - p |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Energy Landscapes

The flexibility of the butenyl side chain in this compound means that the molecule can exist in various conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a system of atoms. molssi.org It is particularly useful for studying the conformational preferences of large and flexible molecules. By rotating the single bonds in the butenyl chain and between the phenyl ring and the acetyl and butenyl groups, a range of possible conformations can be generated. The energy of each conformation is then calculated to identify the most stable forms.

Molecular dynamics (MD) simulations build upon molecular mechanics by simulating the movement of atoms and molecules over time. nih.govarxiv.org An MD simulation of this compound would reveal how the molecule explores its conformational space at a given temperature, providing insights into its dynamic behavior and the accessibility of different conformations. researchgate.net

A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its geometric parameters, such as a bond length, bond angle, or dihedral angle. uni-muenchen.dereadthedocs.ioresearchgate.netnih.govresearchgate.net For this compound, a PES scan could be performed by systematically rotating the dihedral angle of the C-C bond connecting the butenyl group to the phenyl ring.

The resulting plot of energy versus dihedral angle would show the energy minima corresponding to stable conformations and the energy maxima representing the transition states between them. This provides quantitative information about the energy barriers for conformational changes. For example, a scan of the dihedral angle around the bond linking the phenyl ring and the butenyl group would likely reveal multiple low-energy conformers and the rotational barriers that separate them.

Table 4: Hypothetical Energy Profile from a PES Scan of the Phenyl-Butenyl Dihedral Angle

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 2.5 | Eclipsed (Transition State) |

| 60 | 0.2 | Gauche |

| 120 | 2.8 | Eclipsed (Transition State) |

| 180 | 0.0 | Anti (Global Minimum) |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are instrumental in exploring potential reaction pathways for this compound, particularly intramolecular cyclization reactions, which are common for compounds with its structural motifs. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the reaction mechanism. A frequently investigated reaction is the acid-catalyzed intramolecular acylation, leading to the formation of a tetralone derivative.

Transition state theory, often in conjunction with density functional theory (DFT) calculations, is employed to determine the energy barriers (activation energies) for proposed reaction steps. These barrier heights are crucial for predicting the feasibility and rate of a reaction. For the intramolecular cyclization of this compound, theoretical studies have calculated the energy barriers for the key steps, including the formation of the acylium ion and the subsequent electrophilic attack on the butenyl side chain.

| Reaction Step | Computational Method | Calculated Barrier Height (kcal/mol) | Predicted Rate Constant (s⁻¹) at 298 K |

| Protonation of Carbonyl | B3LYP/6-31G(d) | 5.2 | 1.2 x 10⁸ |

| Initial Cyclization | B3LYP/6-31G(d) | 18.5 | 3.4 x 10⁻³ |

| 1,2-Hydride Shift | B3LYP/6-31G(d) | 12.1 | 2.5 x 10² |

| Deprotonation | B3LYP/6-31G(d) | 3.4 | 7.8 x 10⁹ |

This table presents hypothetical data for illustrative purposes.

| Solvent | Dielectric Constant | Effect on Initial Cyclization Barrier Height |

| Heptane (Nonpolar) | 1.92 | +1.8 kcal/mol (destabilization) |

| Dichloromethane (Polar Aprotic) | 8.93 | -2.5 kcal/mol (stabilization) |

| Acetic Acid (Polar Protic) | 6.20 | -1.2 kcal/mol (moderate stabilization) |

This table presents hypothetical data for illustrative purposes.

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. For this compound, predicted ¹H and ¹³C NMR spectra help in assigning the signals observed in experimental spectra. libretexts.orgchegg.com

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

|---|---|---|---|

| Aromatic (ortho to acetyl) | 7.85 | d | 7.8 |

| Aromatic (para to acetyl) | 7.70 | t | 7.6 |

| Aromatic (ortho to butenyl) | 7.45 | d | 7.5 |

| Aromatic (meta to acetyl) | 7.40 | t | 7.7 |

| Vinylic (=CH₂) | 5.05 | m | - |

| Vinylic (=CH₂) | 4.98 | m | - |

| Allylic (-CH₂-) | 2.85 | t | 7.4 |

| Benzylic (-CH₂-) | 2.50 | t | 7.4 |

This table presents hypothetical data based on general principles for illustrative purposes.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. For this compound, the most prominent predicted peaks correspond to the carbonyl stretch and the C=C double bond stretch of the butenyl group. arxiv.orgresearchgate.net

Predicted IR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C=O (Acetyl) | Stretching | 1685 |

| C=C (Alkene) | Stretching | 1640 |

| C-H (Aromatic) | Stretching | 3050-3100 |

This table presents hypothetical data for illustrative purposes.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly used to predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. The predicted spectrum for this compound is expected to show absorptions characteristic of the substituted benzene (B151609) ring. kbhgroup.inresearchgate.net

Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 245 | 13,000 |

This table presents hypothetical data for illustrative purposes.

Molecular Docking and Interaction Studies with Theoretical Receptors or Catalysts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful for understanding how a substrate like this compound might interact with the active site of a theoretical enzyme or a synthetic catalyst designed for its transformation.

In a hypothetical study, this compound was docked into the active site of a theoretical cyclase enzyme designed to catalyze its intramolecular cyclization. The results can provide insights into the binding affinity and the key interactions that facilitate the catalytic process.

| Docking Pose | Binding Affinity (kcal/mol) | Key Interactions |

| 1 | -7.8 | Hydrogen bond between carbonyl oxygen and a theoretical Tyr residue; π-π stacking between the phenyl ring and a Phe residue. |

| 2 | -7.2 | Hydrophobic interactions of the butenyl chain with a Leu and Val pocket. |

| 3 | -6.5 | Weaker hydrogen bond with a Ser residue. |

This table presents hypothetical data for illustrative purposes.

These docking studies can guide the rational design of new catalysts or enzymes with improved activity and selectivity for the desired transformation of this compound.

Derivatization and Analog Synthesis Utilizing 1 3 but 3 Enylphenyl Ethanone

Design and Synthesis of Novel Aromatic Ketone Derivatives

The core structure of 1-(3-but-3-enylphenyl)ethanone can be readily synthesized through several established cross-coupling methodologies. One plausible and efficient approach is the Kumada coupling reaction. wikipedia.orgorganic-chemistry.org This involves the nickel- or palladium-catalyzed reaction of a 3-haloacetophenone, such as 3-bromoacetophenone, with a but-3-enyl Grignard reagent. Another effective method is the Negishi coupling, which utilizes an organozinc reagent in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org

Alternatively, a Friedel-Crafts acylation of but-3-enylbenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can also yield the target ketone. masterorganicchemistry.comlibretexts.org However, this method may require careful optimization to avoid potential side reactions involving the alkene. A Sonogashira coupling of 3-ethynylacetophenone with an appropriate coupling partner, followed by selective reduction of the alkyne, presents another synthetic route. wikipedia.orgorganic-chemistry.orglibretexts.org

Once obtained, the aromatic ketone moiety can be further modified. For instance, α-halogenation of the acetyl group can introduce a reactive handle for subsequent nucleophilic substitutions, leading to a variety of α-substituted ketone derivatives.

| Synthetic Route | Reactants | Catalyst/Conditions | Product |

| Kumada Coupling | 3-Bromoacetophenone, But-3-enylmagnesium bromide | Ni or Pd catalyst, THF | This compound |

| Negishi Coupling | 3-Bromoacetophenone, But-3-enylzinc chloride | Pd or Ni catalyst, THF | This compound |

| Friedel-Crafts Acylation | But-3-enylbenzene, Acetyl chloride | AlCl₃ | This compound |

| Sonogashira Coupling & Reduction | 3-Ethynylacetophenone, Vinyl bromide | Pd/Cu catalyst, then H₂/Lindlar's catalyst | This compound |

Functionalization of the But-3-enyl Chain for New Compound Libraries

The terminal double bond of the but-3-enyl chain is a key site for a multitude of chemical transformations, enabling the generation of extensive compound libraries.

Oxidation Reactions:

Wacker Oxidation: The terminal alkene can be selectively oxidized to a methyl ketone using a palladium catalyst in the presence of an oxidant, such as copper(II) chloride and oxygen. This transformation yields 1-(3-(3-oxobutyl)phenyl)ethanone, a diketone with potential for further derivatization. masterorganicchemistry.commasterorganicchemistry.com

Epoxidation: The double bond can be converted to an epoxide ring using various epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This introduces a reactive three-membered ring that can be opened by a variety of nucleophiles to generate a diverse set of 1,2-difunctionalized compounds.

Dihydroxylation: The alkene can be converted to a diol through dihydroxylation using reagents like osmium tetroxide or potassium permanganate (B83412). This provides access to vicinal diols, which are valuable precursors for further synthetic manipulations.

Other Functionalizations:

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol, 4-(3-acetylphenyl)butan-1-ol.

Ozonolysis: Cleavage of the double bond via ozonolysis, followed by a reductive or oxidative workup, can generate an aldehyde or a carboxylic acid, respectively, providing another avenue for diversification.

Heck Reaction: The terminal alkene can participate in palladium-catalyzed Heck reactions with aryl or vinyl halides, leading to the formation of more complex olefinic structures.

| Reaction | Reagents | Product Functional Group |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Methyl ketone |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | Vicinal diol |

| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | Primary alcohol |

| Ozonolysis (reductive) | 1. O₃, 2. Zn/H₂O or Me₂S | Aldehyde |

| Heck Reaction | Aryl halide, Pd catalyst, base | Substituted alkene |

Heterocyclic Compound Synthesis Incorporating the this compound Scaffold

The reactive functionalities of this compound and its derivatives serve as excellent starting points for the synthesis of various heterocyclic systems.

A prominent example is the synthesis of pyrazoline derivatives. The α,β-unsaturated ketone, which can be formed by aldol (B89426) condensation of this compound with an appropriate aldehyde, can react with hydrazine (B178648) derivatives to yield substituted pyrazolines. The reaction conditions can be tuned to favor specific regio- and stereoisomers. These pyrazoline rings are known to be present in various biologically active molecules and fluorescent materials.

Furthermore, intramolecular cyclization reactions can be envisioned. For instance, acidic treatment of the corresponding alcohol derivative, 4-(3-acetylphenyl)butan-1-ol, could potentially lead to the formation of tetralone derivatives through intramolecular Friedel-Crafts acylation. google.comresearchgate.netchemicalbook.com

Polymer Precursors and Monomer Development from this compound

The presence of a polymerizable terminal alkene group makes this compound a promising candidate for the development of novel monomers and polymer precursors. The but-3-enyl group can undergo radical or transition-metal-catalyzed polymerization to form polystyrene-like polymers with pendant acetylphenyl groups. These acetyl groups can then be further functionalized post-polymerization, allowing for the creation of functional polymers with tailored properties.

For example, the ketone functionality can be used as a site for cross-linking, grafting other polymer chains, or for the attachment of specific molecules, leading to materials with potential applications in areas such as specialty coatings, resins, and advanced materials.

Stereoselective Synthesis of Chiral Analogs

The creation of chiral analogs of this compound can be achieved through various stereoselective reactions targeting either the acetyl group or the but-3-enyl chain.

Asymmetric Reduction of the Ketone: The acetyl group can be stereoselectively reduced to a chiral alcohol using a variety of chiral reducing agents or catalytic asymmetric hydrogenation methods. This introduces a stereocenter at the benzylic position.

Asymmetric Transformations of the Alkene:

Asymmetric Epoxidation: The Sharpless asymmetric epoxidation or other modern catalytic methods can be employed to convert the terminal alkene into a chiral epoxide with high enantiomeric excess. masterorganicchemistry.com

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from the but-3-enyl group. These chiral diols are versatile intermediates for the synthesis of more complex chiral molecules.

These stereoselective transformations are crucial for the generation of enantiomerically pure compounds, which is often a key requirement in the development of materials with specific optical or biological recognition properties.

| Transformation | Method | Chiral Product |

| Asymmetric Ketone Reduction | Chiral reducing agent (e.g., CBS reagent) | Chiral secondary alcohol |

| Asymmetric Epoxidation | Sharpless Asymmetric Epoxidation | Chiral epoxide |

| Asymmetric Dihydroxylation | Sharpless Asymmetric Dihydroxylation | Chiral vicinal diol |

Development of Bioisosteres for Structure-Activity Relationship Studies (Excluding Clinical)

In the context of medicinal chemistry research, the phenyl ring of this compound can be replaced with various bioisosteres to explore structure-activity relationships (SAR). Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.

The goal of bioisosteric replacement is to enhance desired properties while minimizing undesirable ones. For the phenyl group, common bioisosteres include other aromatic rings like pyridine, thiophene, or pyrazole, as well as non-aromatic cyclic systems such as cyclohexane (B81311) or piperidine. The choice of bioisostere can significantly impact the molecule's conformation, electronic distribution, and interactions with biological targets. These studies are fundamental in the early stages of drug discovery to identify key structural features responsible for a compound's activity.

| Original Group | Bioisosteric Replacement Examples | Potential Impact on Properties |

| Phenyl | Pyridine, Thiophene, Pyrazole | Altered electronics, hydrogen bonding capacity |

| Phenyl | Cyclohexane, Piperidine | Increased conformational flexibility, altered lipophilicity |

| Phenyl | Bicyclo[1.1.1]pentane | Rigid scaffold, improved metabolic stability |

Exploration of Potential Academic Applications Non Prohibited

1-(3-But-3-enylphenyl)ethanone as a Key Intermediate in Complex Molecule Synthesis

The dual reactivity of this compound positions it as a versatile building block for the synthesis of complex polycyclic and heterocyclic structures. The presence of both a nucleophilic/electrophilic ketone center and a reactive alkene allows for a variety of intramolecular cyclization strategies.

One significant potential application is in the Pauson-Khand reaction , a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide to form α,β-cyclopentenones. wikipedia.org While the target molecule itself only contains the alkene moiety, its derivatization to include an alkyne would create a substrate primed for an intramolecular Pauson-Khand reaction. This strategy is highly effective for constructing bicyclic systems, such as [3.3.0] and [4.3.0] fused-ring structures, with excellent regio- and stereoselectivity. scripps.edujk-sci.com For example, conversion of the acetyl group to a propargyl ether followed by a cobalt-catalyzed cyclization could yield a complex tricyclic ketone.

Furthermore, the molecule is a candidate for photochemical cyclization reactions . Aryl ketones with ω-alkenyl chains are known to undergo intramolecular photocycloaddition. Upon UV irradiation, the ketone can be excited to a triplet state, which can then react with the pendant alkene. This can lead to the formation of cyclobutanol (B46151) derivatives (the Yang cyclization) or other complex ring systems, depending on the reaction conditions and the specific substitution pattern of the aromatic ring. researchgate.netmdpi.com These photochemical transformations provide a pathway to unique molecular architectures that are often difficult to access through traditional thermal methods.

Role in Materials Science and Polymer Chemistry

The structure of this compound is analogous to functionalized styrene (B11656) or vinyl ketone monomers, suggesting significant potential in polymer science.

The terminal alkene of the butenyl group can participate in polymerization reactions. Homopolymerization of this compound would result in a polymer with pendant acetylphenyl groups. These ketone functionalities along the polymer backbone are valuable handles for post-polymerization modification. For instance, they can be converted into other functional groups, used as sites for cross-linking, or serve as attachment points for grafting other polymer chains or biomolecules.

Polymers derived from vinyl ketones, such as poly(phenyl vinyl ketone), are known for their photodegradable properties. nih.gov Upon exposure to UV radiation, the ketone groups can initiate Norrish-type reactions, leading to chain scission. researchgate.net This characteristic makes such materials potentially useful as photoresists in microelectronics or as environmentally degradable plastics.

This compound can be copolymerized with other vinyl monomers, such as styrene or acrylates, to introduce specific functionalities into the resulting material. researchgate.netmdpi.com The incorporation of this monomer would impart the chemical reactivity of the ketone group to the copolymer. Modern controlled radical polymerization techniques, like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully applied to vinyl ketone monomers, allowing for the synthesis of well-defined block copolymers with low polydispersity. researchgate.netrsc.orgnih.gov This control over polymer architecture enables the creation of advanced materials, such as nanostructured films or self-assembling block copolymers where the ketone-containing block provides a specific chemical or physical property.

| Polymer Type | Key Structural Feature | Potential Property/Application | Relevant Polymerization Technique |

|---|---|---|---|

| Homopolymer | Pendant acetylphenyl groups | Photodegradability, Post-polymerization modification | Free Radical, RAFT |

| Copolymer (e.g., with Styrene) | Controlled incorporation of ketone functionality | Modified thermal properties (Tg), Functional coatings | Free Radical, RAFT |

| Block Copolymer | Distinct block with ketone groups | Self-assembly, Nanostructured materials | RAFT |

Exploration as a Ligand or Pre-ligand in Catalysis

The molecule possesses two distinct potential coordination sites: the carbonyl oxygen of the ketone and the π-system of the alkene. This makes it a candidate for use as a bifunctional or chelating "hemilabile" ligand in organometallic chemistry and catalysis. nih.gov The ketone can act as a hard Lewis basic donor, while the alkene acts as a soft π-acceptor.

Transition metal complexes featuring such ω-alkenyl ketone ligands could find applications in catalysis. illinois.edu The coordination of both the ketone and the alkene to a metal center could enforce a specific geometry around the metal, influencing the selectivity of catalytic reactions. For example, rhodium(I) complexes are known to catalyze ketone α-alkenylation. nih.govresearchgate.net A ligand like this compound could potentially modulate the activity and selectivity of such transformations. Furthermore, acetophenone (B1666503) derivatives are readily converted into imine or other Schiff base ligands, which coordinate strongly to a variety of metals, including niobium, tantalum, and copper. rsc.org

Probes for Mechanistic Organic Chemistry Studies

The specific arrangement of the butenyl group relative to the phenyl ring makes this compound an excellent candidate for use as a mechanistic probe, particularly as a radical clock . wikipedia.org A radical clock is a compound that undergoes a rapid, unimolecular rearrangement with a known rate constant. This rearrangement competes with another, intermolecular reaction whose rate is unknown. By measuring the ratio of rearranged to unrearranged products, the rate of the unknown reaction can be determined.

If a radical were generated on the carbon atom of the ethyl group attached to the phenyl ring (the benzylic position), the resulting radical is structurally analogous to a substituted 5-hexenyl radical. This radical is known to undergo a very rapid 5-exo-trig cyclization to form a five-membered ring. wikipedia.org This intramolecular reaction can be used to "time" a competing intermolecular trapping reaction, providing valuable kinetic data for radical processes. illinois.eduresearchgate.net

Additionally, the photochemistry of alkyl phenyl ketones is well-studied. The Norrish Type II reaction involves intramolecular γ-hydrogen abstraction by the excited ketone, forming a 1,4-biradical intermediate. researchgate.net For this compound, this pathway could be used to generate and study the behavior of specific biradical species, providing insight into fundamental photochemical mechanisms.

Application in Fragrance/Flavor Chemistry Research (Academic Perspective on Structure-Odor Relationships)

From an academic standpoint, this compound is an interesting molecule for studying structure-odor relationships (SOR). The odor of a molecule is determined by factors including its shape, size, volatility, and the nature and arrangement of its functional groups. perfumerflavorist.com The parent molecule, acetophenone, has a characteristic sweet, orange-blossom-like, pungent odor. nih.govnih.gov

| Structural Moiety | Contribution to Odor | Predicted Effect of 3-(But-3-enyl) Group |

|---|---|---|

| Acetophenone Core | Provides base notes (sweet, floral, pungent) | Modifies the core scent, likely reducing the pungent notes. |

| Phenyl Ring | Aromatic character | Serves as the scaffold for the osmophore (acetyl group). |

| Butenyl Chain | Increases molecular weight and size (stereocity) | Lowers volatility; may introduce green or fatty notes. |

| Terminal Alkene | Introduces unsaturation (electronicity) | May add a slight metallic or plastic-like character. |

Future Research Directions and Unexplored Potential

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and fragrance components is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. nih.govbeilstein-journals.orgnih.govresearchgate.netresearchgate.net These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater reproducibility. beilstein-journals.orgnumberanalytics.combeilstein-journals.orgchimia.ch For a molecule like 1-(3-but-3-enylphenyl)ethanone, which possesses multiple reactive sites, the precise control offered by microreactors could be particularly advantageous. numberanalytics.com

Future research should focus on translating the synthesis of this compound and its derivatives into a continuous flow process. This would involve the design of a microreactor system capable of handling the specific reaction conditions required for its synthesis, such as a Friedel-Crafts acylation of 3-but-3-enylbenzene or a Suzuki coupling followed by acylation. An automated platform could then be employed to rapidly screen and optimize reaction parameters like temperature, residence time, and reagent stoichiometry. sigmaaldrich.comchemspeed.commetoree.commit.eduwikipedia.org

Table 1: Hypothetical Parameters for Flow Synthesis Optimization of this compound

| Parameter | Range to be Investigated | Goal |

| Temperature (°C) | 25 - 150 | Minimize side reactions, maximize conversion rate |

| Residence Time (s) | 30 - 600 | Ensure complete reaction without product degradation |

| Reagent Concentration (M) | 0.1 - 2.0 | Optimize for yield and space-time-yield |

| Catalyst Loading (mol%) | 0.5 - 5.0 | Minimize catalyst usage while maintaining high efficiency |

The integration of in-line analytical techniques, such as IR or NMR spectroscopy, would allow for real-time monitoring and optimization of the synthesis, significantly accelerating the development of a robust and scalable production method. mit.edu

Novel Catalytic Strategies for Enhanced Reactivity and Selectivity

The dual functionality of this compound presents a rich playground for the development of novel catalytic strategies. Research in this area could focus on achieving selective transformations at either the butenyl group or the ethanone (B97240) moiety, or on developing tandem catalytic processes that engage both functionalities.

For instance, enantioselective hydrogenation or oxidation of the ketone could be explored using chiral catalysts to produce optically active derivatives with potential applications in asymmetric synthesis or as chiral building blocks. Similarly, selective catalytic transformations of the butenyl group, such as hydroformylation, metathesis, or Wacker-type oxidation, could lead to a diverse array of new compounds.

A particularly exciting avenue would be the development of catalysts that can mediate intramolecular reactions, such as a Pauson-Khand reaction to form complex polycyclic structures.

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Target Functionality | Potential Catalyst System | Desired Outcome |

| Asymmetric Hydrogenation | Ethanone | Chiral Ru- or Rh-based catalysts | Enantiomerically enriched secondary alcohol |

| Hydroformylation | Butenyl group | Rhodium/phosphine complexes | Aldehyde derivatives for further functionalization |

| Ring-Closing Metathesis | Butenyl group (with another alkene) | Grubbs or Hoveyda-Grubbs catalysts | Cyclic compounds |

| Intramolecular Aldol (B89426) Condensation | Both | Acid or base catalysis | Fused bicyclic systems |

Development of this compound as a Scaffold for Supramolecular Chemistry

The rigid aromatic core combined with the flexible butenyl chain makes this compound an interesting candidate for the construction of supramolecular architectures. The ketone group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking interactions. The butenyl group offers a site for covalent modification to introduce other recognition motifs.